Computed Lipophilicity (XLogP3-AA) Comparison with Aromatic and Mono-Methyl Analogs
The target compound exhibits a computed XLogP3-AA of 0.2, which is lower than the typical range for fully aromatic imidazo[1,2-a]pyrimidines and reflects its partially saturated character [1]. The mono-methyl analog 2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine lacks the second methyl group, which is expected to reduce lipophilicity further, though exact data is unavailable from authoritative databases [2]. The aromatic analog 2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a different electronic profile, precluding direct logP comparison without experimental measurement .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: not available; 2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: not available |
| Quantified Difference | Not calculable; class-level inference that saturation lowers logP |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
The target compound's moderate lipophilicity supports oral bioavailability potential in early drug discovery, distinguishing it from more lipophilic aromatic analogs.
- [1] PubChem. (2026). Computed Properties for CID 103281703: XLogP3-AA. View Source
- [2] PubChem. (2026). Computed Properties for CID 103281704: 2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. View Source
